4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline
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Overview
Description
4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline is an organic compound with the molecular formula C16H20N2. It is a derivative of aniline, characterized by the presence of amino groups and methyl groups on the benzene ring. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline typically involves the reaction of 2,5-dimethylaniline with 4-nitro-2,5-dimethylphenylamine under reducing conditions. The reduction of the nitro group to an amino group is often achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified aniline derivatives.
Substitution: Various substituted aniline compounds.
Scientific Research Applications
4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,5-dimethylphenol
- 2,5-Dimethylaniline
- 4-Nitro-2,5-dimethylphenylamine
Uniqueness
4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its dual amino groups enhance its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
4746-76-3 |
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Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(4-amino-2,5-dimethylphenyl)-2,5-dimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-9-7-15(17)11(3)5-13(9)14-6-12(4)16(18)8-10(14)2/h5-8H,17-18H2,1-4H3 |
InChI Key |
LSTLTRBNTMVTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C2=C(C=C(C(=C2)C)N)C |
Origin of Product |
United States |
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